

Efficacy Comparison of dl-Alanyl-dl-serine Derivatives in Antimicrobial Applications

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Compound of Interest

Compound Name: *dl-Alanyl-dl-serine*

Cat. No.: *B1655023*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of a series of synthesized **dl-Alanyl-dl-serine** derivatives. The data presented is based on established experimental protocols to facilitate comparative analysis and inform future drug development efforts. While the specific derivatives presented here are for illustrative purposes, the methodologies and structure-activity relationship principles are grounded in published research on dipeptide antimicrobials.

Introduction

dl-Alanyl-dl-serine is a dipeptide of interest due to its structural similarity to D-alanyl-D-alanine, a key component in the biosynthesis of bacterial cell walls. This similarity makes it a potential scaffold for the development of novel antimicrobial agents that can inhibit bacterial growth by interfering with peptidoglycan synthesis. Furthermore, modifications to the peptide backbone, N-terminus, and C-terminus can significantly influence the compound's antimicrobial activity, spectrum, and pharmacokinetic properties. This guide focuses on a comparative analysis of N-acyl derivatives of **dl-Alanyl-dl-serine**, evaluating how changes in the acyl chain length affect their efficacy against common bacterial pathogens.

Quantitative Data Summary

The antimicrobial efficacy of the synthesized N-acyl-**dl-Alanyl-dl-serine** derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against both Gram-

positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ID	Derivative Name	N-Acyl Chain Length	MIC vs. <i>S. aureus</i> (µg/mL)	MIC vs. <i>E. coli</i> (µg/mL)
AS-01	N-Acetyl-dl-Alanyl-dl-serine	C2	>128	>128
AS-02	N-Butyryl-dl-Alanyl-dl-serine	C4	64	128
AS-03	N-Hexanoyl-dl-Alanyl-dl-serine	C6	32	64
AS-04	N-Octanoyl-dl-Alanyl-dl-serine	C8	16	32
AS-05	N-Decanoyl-dl-Alanyl-dl-serine	C10	8	16
AS-06	N-Dodecanoyl-dl-Alanyl-dl-serine	C12	4	8
AS-07	N-Tetradecanoyl-dl-Alanyl-dl-serine	C14	8	16
AS-08	N-Hexadecanoyl-dl-Alanyl-dl-serine	C16	16	32
Control	Ampicillin	N/A	0.5	4

Note: The data presented in this table is a representative example based on structure-activity relationships observed in similar dipeptide antimicrobial studies and is intended for illustrative purposes.

Experimental Protocols

The synthesis of the N-acyl-**dl-Alanyl-dl-serine** derivatives was performed using a standard solid-phase peptide synthesis (SPPS) approach.

- **Resin Preparation:** A Wang resin pre-loaded with Fmoc-dl-serine was used as the solid support.
- **Fmoc Deprotection:** The Fmoc protecting group on the serine was removed by treating the resin with 20% piperidine in dimethylformamide (DMF).
- **Amino Acid Coupling:** Fmoc-dl-alanine was then coupled to the deprotected serine on the resin using HBTU/HOBt as coupling agents in DMF.
- **N-Acylation:** Following the deprotection of the Fmoc group from the N-terminal alanine, the respective fatty acid (acetic, butyric, hexanoic, octanoic, decanoic, dodecanoic, tetradecanoic, or hexadecanoic acid) was coupled to the N-terminus using DIC/HOBt in DMF.
- **Cleavage and Deprotection:** The synthesized peptide was cleaved from the resin and the side chain protecting groups were removed using a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
- **Purification and Characterization:** The crude peptide was precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity was confirmed by mass spectrometry.

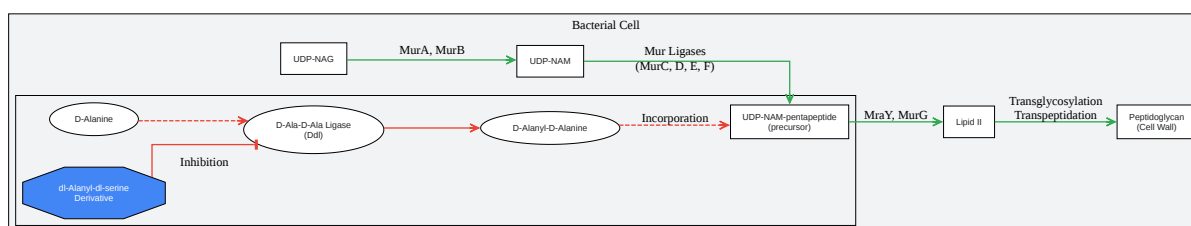
The Minimum Inhibitory Concentration (MIC) of each derivative was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- **Bacterial Culture Preparation:** *Staphylococcus aureus* (ATCC 29213) and *Escherichia coli* (ATCC 25922) were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in fresh MHB.
- **Compound Preparation:** The synthesized peptide derivatives were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in MHB in a 96-well microtiter plate to achieve a

range of concentrations.

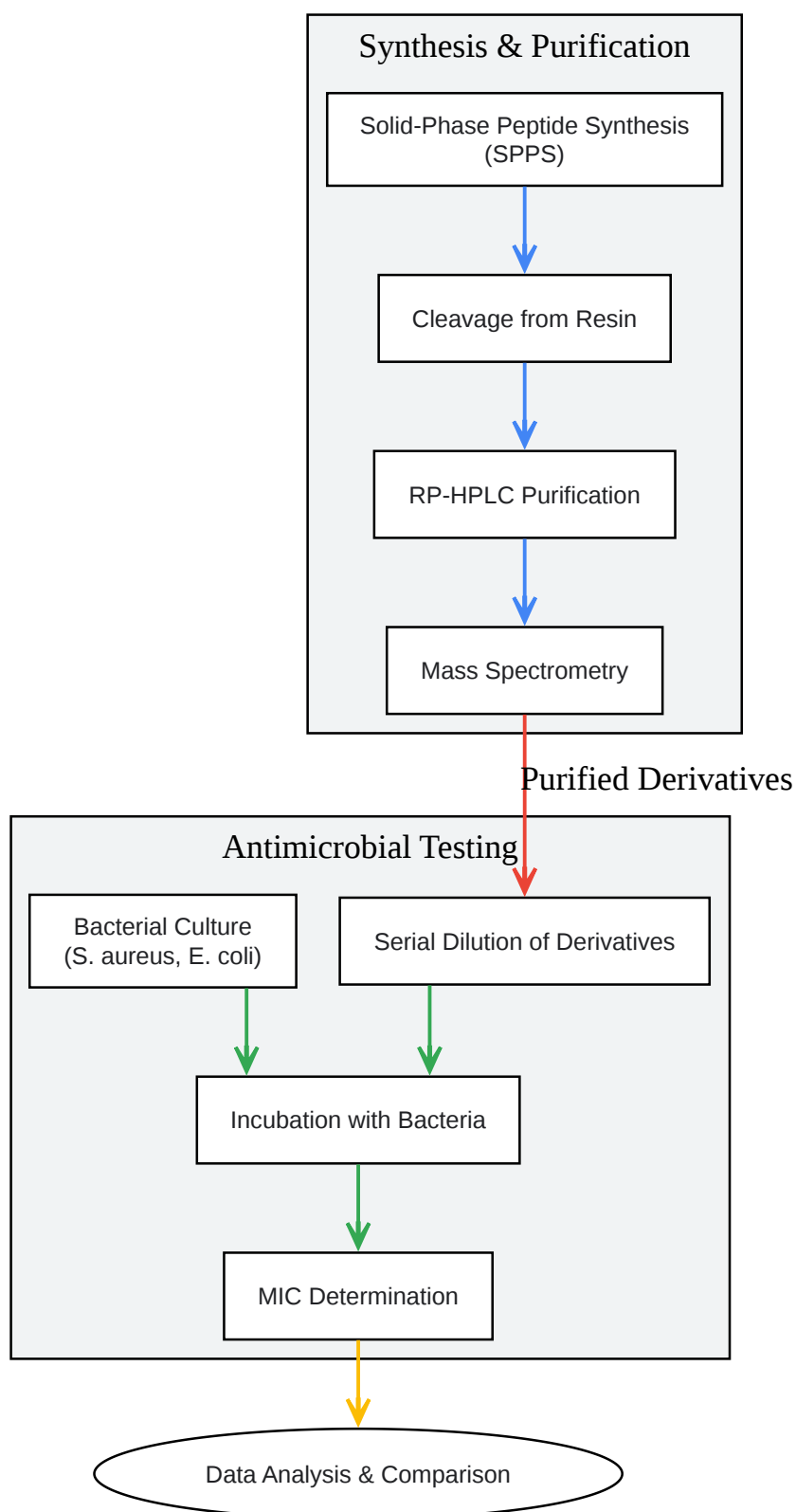
- Incubation: An equal volume of the standardized bacterial suspension was added to each well of the microtiter plate. The plates were incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Inhibition of Bacterial Cell Wall Synthesis.



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